molecular formula C16H13N3O2S2 B276202 5-(4-methoxyphenyl)-12-methyl-4,10-dithia-1,8,13-triazatricyclo[7.4.0.03,7]trideca-3(7),5,8,12-tetraen-2-one

5-(4-methoxyphenyl)-12-methyl-4,10-dithia-1,8,13-triazatricyclo[7.4.0.03,7]trideca-3(7),5,8,12-tetraen-2-one

Cat. No.: B276202
M. Wt: 343.4 g/mol
InChI Key: WNRWTOVKORASPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(4-methoxyphenyl)-3-methyl-2H,6H-thieno[3’,2’:4,5]pyrimido[2,1-b][1,3,4]thiadiazin-6-one is a complex heterocyclic compound. It features a unique structure that combines thieno, pyrimido, and thiadiazinone moieties, making it an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4-methoxyphenyl)-3-methyl-2H,6H-thieno[3’,2’:4,5]pyrimido[2,1-b][1,3,4]thiadiazin-6-one typically involves multi-step reactions. One common method includes the condensation of 4-methoxybenzaldehyde with 3-methylthiophene-2-carboxylic acid, followed by cyclization and subsequent reactions to form the final product. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

8-(4-methoxyphenyl)-3-methyl-2H,6H-thieno[3’,2’:4,5]pyrimido[2,1-b][1,3,4]thiadiazin-6-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to optimize the reaction .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .

Scientific Research Applications

8-(4-methoxyphenyl)-3-methyl-2H,6H-thieno[3’,2’:4,5]pyrimido[2,1-b][1,3,4]thiadiazin-6-one has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It serves as a probe for studying enzyme interactions and cellular processes.

    Medicine: It has potential therapeutic applications, including anti-inflammatory and antimicrobial properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-(4-methoxyphenyl)-3-methyl-2H,6H-thieno[3’,2’:4,5]pyrimido[2,1-b][1,3,4]thiadiazin-6-one involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact pathways depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

What sets 8-(4-methoxyphenyl)-3-methyl-2H,6H-thieno[3’,2’:4,5]pyrimido[2,1-b][1,3,4]thiadiazin-6-one apart is its unique combination of functional groups and heterocyclic rings. This structure imparts specific chemical properties and biological activities that are distinct from other similar compounds .

Properties

Molecular Formula

C16H13N3O2S2

Molecular Weight

343.4 g/mol

IUPAC Name

5-(4-methoxyphenyl)-12-methyl-4,10-dithia-1,8,13-triazatricyclo[7.4.0.03,7]trideca-3(7),5,8,12-tetraen-2-one

InChI

InChI=1S/C16H13N3O2S2/c1-9-8-22-16-17-12-7-13(10-3-5-11(21-2)6-4-10)23-14(12)15(20)19(16)18-9/h3-7H,8H2,1-2H3

InChI Key

WNRWTOVKORASPW-UHFFFAOYSA-N

SMILES

CC1=NN2C(=O)C3=C(C=C(S3)C4=CC=C(C=C4)OC)N=C2SC1

Canonical SMILES

CC1=NN2C(=O)C3=C(C=C(S3)C4=CC=C(C=C4)OC)N=C2SC1

Origin of Product

United States

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